

# A Technical Guide to the Spectral Analysis of Acetoxime Benzoate

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## Compound of Interest

Compound Name: Acetoxime benzoate

Cat. No.: B2968106

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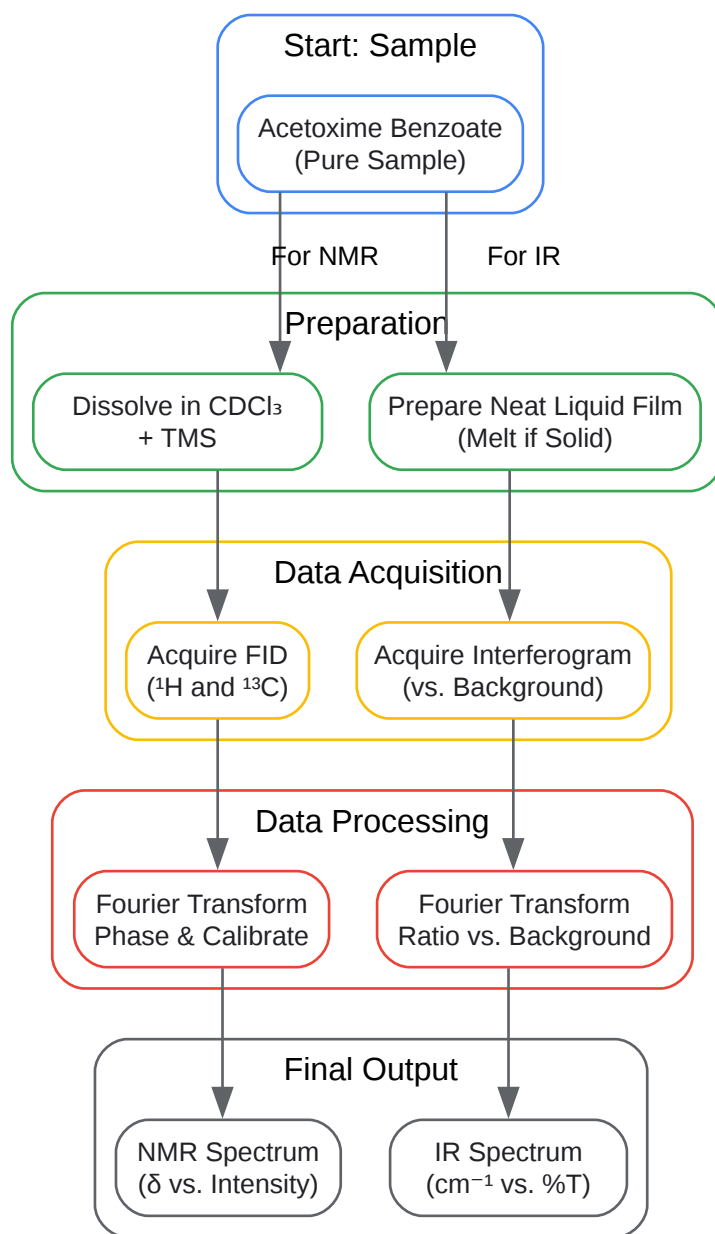
This technical guide provides an in-depth analysis of **Acetoxime Benzoate** (Propan-2-one O-benzoyl oxime), focusing on its characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for analysis.

## Introduction

**Acetoxime benzoate** ( $C_{10}H_{11}NO_2$ ) is an organic compound with the IUPAC name (propan-2-ylideneamino) benzoate.<sup>[1]</sup> Its molecular weight is 177.20 g/mol.<sup>[1]</sup> Accurate structural confirmation and purity assessment are critical in research and development, for which NMR and IR spectroscopy are indispensable tools. This guide serves as a core reference for the spectral properties of this compound.

## Chemical Structure

The chemical structure of **Acetoxime Benzoate** is foundational to understanding its spectral data. The key functional groups include a benzoate ester, an oxime C=N double bond, and two methyl groups.



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## References

- 1. Acetoxime benzoate | C<sub>10</sub>H<sub>11</sub>NO<sub>2</sub> | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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